molecular formula C7H15O2P B2718821 Butyl ethenyl(methyl)phosphinate CAS No. 5238-94-8

Butyl ethenyl(methyl)phosphinate

Cat. No.: B2718821
CAS No.: 5238-94-8
M. Wt: 162.169
InChI Key: ZDTAXHZDWJQTNL-UHFFFAOYSA-N
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Description

Butyl ethenyl(methyl)phosphinate is an organophosphorus compound with the molecular formula C7H15O2P. It is characterized by the presence of a phosphinate group, which is a phosphorus atom bonded to two oxygen atoms and one carbon atom. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl ethenyl(methyl)phosphinate typically involves the reaction of butyl phosphinate with ethenyl (vinyl) and methyl groups under controlled conditions. One common method is the addition of butyl phosphinate to vinyl methyl ether in the presence of a catalyst. The reaction is carried out at elevated temperatures and may require the use of solvents to facilitate the process .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Butyl ethenyl(methyl)phosphinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The phosphinate group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl ethenyl(methyl)phosphinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Butyl methylphosphinate
  • Ethenyl phosphinate
  • Methyl phosphinate

Uniqueness

Butyl ethenyl(methyl)phosphinate is unique due to the presence of both butyl and ethenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry .

Properties

IUPAC Name

1-[ethenyl(methyl)phosphoryl]oxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O2P/c1-4-6-7-9-10(3,8)5-2/h5H,2,4,6-7H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTAXHZDWJQTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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